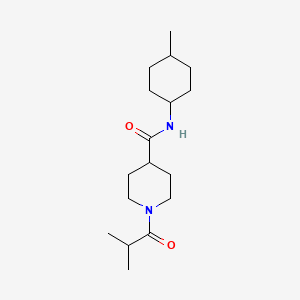

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as 4-MeO-PCP, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1965 by Parke-Davis, a pharmaceutical company, and has since been used for both scientific research and recreational purposes. In

Mécanisme D'action

The mechanism of action of N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide involves its binding to the NMDA receptor, which leads to the inhibition of glutamate neurotransmission. This results in a decrease in neuronal activity and a disruption of normal brain function. The dissociative effects of this compound are believed to be due to its ability to block the NMDA receptor and prevent the transmission of sensory information to the brain.

Biochemical and Physiological Effects

This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its rewarding and addictive properties. It can also cause changes in heart rate, blood pressure, and body temperature, which can be dangerous at high doses. Additionally, this compound has been found to produce long-lasting changes in brain structure and function, which may have implications for mental health.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor blockade on brain function and behavior. However, one limitation is that this compound is a controlled substance and can only be used in licensed facilities with proper safety measures in place.

Orientations Futures

There are several future directions for research on N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide. One area of interest is the development of new drugs that target the NMDA receptor and have fewer side effects than this compound. Another area of research is the use of this compound in the treatment of mental health disorders such as depression and anxiety. Finally, more research is needed to understand the long-term effects of this compound on brain structure and function, as well as its potential for addiction and abuse.

Conclusion

In conclusion, this compound is a dissociative anesthetic drug that has been used in scientific research to study the neurobiological basis of consciousness and perception. Its mechanism of action involves its binding to the NMDA receptor, which leads to a disruption of normal brain function. This compound has been found to produce a range of biochemical and physiological effects, and has both advantages and limitations for lab experiments. There are several future directions for research on this compound, including the development of new drugs and the use of this compound in the treatment of mental health disorders.

Méthodes De Synthèse

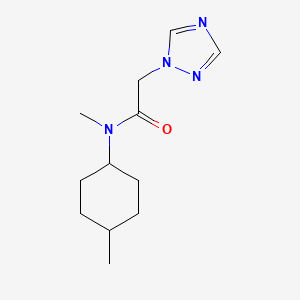

The synthesis of N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide involves the reaction of 4-methylcyclohexanone with piperidine and propanoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and hydrochloric acid to obtain the final compound. This synthesis method has been used in various studies to produce this compound for research purposes.

Applications De Recherche Scientifique

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide has been used in scientific research to study its effects on the brain and behavior. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Studies have shown that this compound can induce a state of dissociation, where individuals feel detached from their surroundings and experience altered perceptions of reality. This makes it a useful tool for studying the neurobiological basis of consciousness and perception.

Propriétés

IUPAC Name |

N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O2/c1-12(2)17(21)19-10-8-14(9-11-19)16(20)18-15-6-4-13(3)5-7-15/h12-15H,4-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSXTWVMQQNMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)

![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)